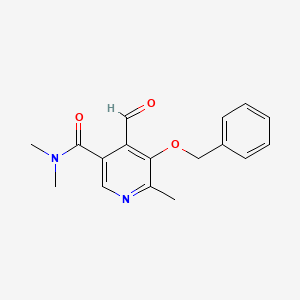
5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyloxy group, a formyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of benzyloxy derivatives and pyridine carboxamides under specific reaction conditions. For example, the preparation might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the formyl group can produce alcohols.
Applications De Recherche Scientifique
5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The formyl group can participate in redox reactions, influencing cellular processes. The pyridine ring can bind to nucleic acids or proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyloxyindole: Shares the benzyloxy group but has a different core structure.
4-Formylpyridine: Contains the formyl group and pyridine ring but lacks the benzyloxy and carboxamide groups.
N,N-Dimethylpyridine-3-carboxamide: Similar pyridine and carboxamide structure but lacks the benzyloxy and formyl groups.
Uniqueness
5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
61547-29-3 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
4-formyl-N,N,6-trimethyl-5-phenylmethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-16(22-11-13-7-5-4-6-8-13)15(10-20)14(9-18-12)17(21)19(2)3/h4-10H,11H2,1-3H3 |
Clé InChI |
SHIFYMUPRASBCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)C=O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
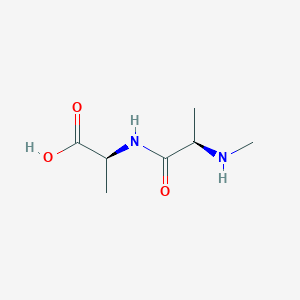
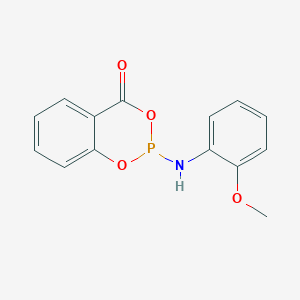

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
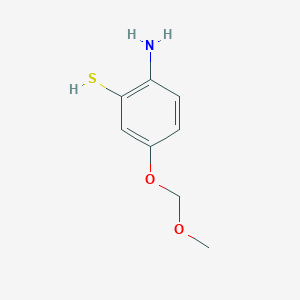
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
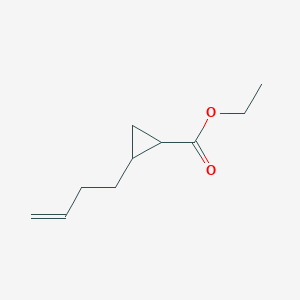
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
